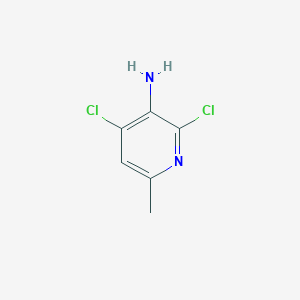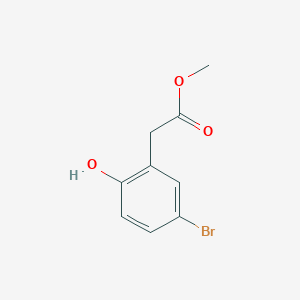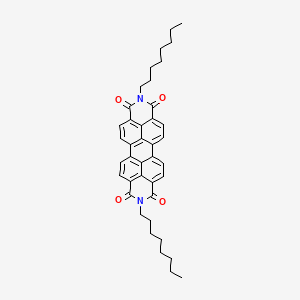
6,13-Diphenylpentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Diphenylpentacene (DPP) is a small organic molecule that is of interest to scientists due to its potential applications in the field of organic electronics. It is a polycyclic aromatic hydrocarbon (PAH) that is composed of five fused benzene rings, and is a type of pentacene. DPP has a high electron affinity and is a good electron acceptor, making it an attractive material for organic electronic devices such as organic field-effect transistors (OFETs). It is also of interest due to its potential use in organic photovoltaic cells (OPVs) and organic light-emitting diodes (OLEDs).
Wissenschaftliche Forschungsanwendungen
Organische Solarzellen
6,13-Diphenylpentacene wird als kleiner Elektronendonor oder p-Typ-Halbleiter in lösungsmittelverarbeiteten organischen Solarzellen verwendet. Seine Molekülstruktur ermöglicht einen effizienten Ladungstransport, der für die Umwandlung von Sonnenenergie in elektrische Energie entscheidend ist .
Organische Dünnschichttransistoren (OTFTs)
Aufgrund seiner hohen Mobilität bei der Ladungstransportfähigkeit wird this compound als Material in OTFTs verwendet. Diese Transistoren sind Schlüsselkomponenten in flexibler Elektronik und Displays .
Photoelektrische Geräte
Die Kombination von this compound mit TiO2-Nanokompositen wurde auf ihre neuartigen photoelektrischen Eigenschaften untersucht. Dieses Kompositmaterial könnte zu Fortschritten in der Photovoltaik und Sensorik führen .
Synthese und Charakterisierung
Der Syntheseprozess von this compound beinhaltet 6,13-Pentacenchinon und Grignard-Reagenzien, wobei SnCl2/HCl als Reduktionsmittel dient. Seine Eigenschaften werden mit verschiedenen Techniken wie NMR, Infrarotspektren, XRD, UV-Vis-Spektren und Fluoreszenzspektren untersucht, um sein Verhalten und seine möglichen Anwendungen weiter zu verstehen .
Wirkmechanismus
Target of Action
The primary target of 6,13-Diphenylpentacene is organic electronic devices, such as organic light-emitting diodes (OLEDs) and thin-film transistors . The compound is used as a fluorescent dye and a p-type semiconductor .
Mode of Action
This compound interacts with its targets by emitting saturated red light when used as a dopant in OLEDs . As a p-type semiconductor, it contributes to the mobility of charge transport in organic thin film transistors .
Biochemical Pathways
The biochemical pathways affected by this compound involve the emission of light in OLEDs and the transport of charge in thin film transistors . The downstream effects include the production of light in display devices and the operation of electronic circuits.
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs, in the context of this compound, it’s more relevant to discuss its physical and chemical properties. The compound exhibits enhanced solubility and a slight enhancement in photooxidative stability due to the substitution with phenyl at the C-6 and C-13 positions of pentacene . These properties impact its bioavailability in the sense of its usability in organic electronic devices.
Result of Action
The molecular and cellular effects of this compound’s action include the emission of saturated red light in OLEDs and the facilitation of charge transport in thin film transistors . It is still susceptible to photooxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to UV light can lead to photooxidation . Moreover, the compound’s solubility and stability can be affected by the solvent or medium in which it is used .
Eigenschaften
IUPAC Name |
6,13-diphenylpentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22/c1-3-11-23(12-4-1)33-29-19-25-15-7-9-17-27(25)21-31(29)34(24-13-5-2-6-14-24)32-22-28-18-10-8-16-26(28)20-30(32)33/h1-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCSVQKCECNEAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458575 |
Source


|
| Record name | 6,13-diphenylpentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76727-11-2 |
Source


|
| Record name | 6,13-diphenylpentacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76727-11-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

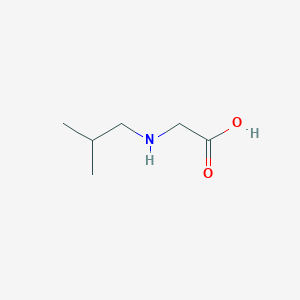
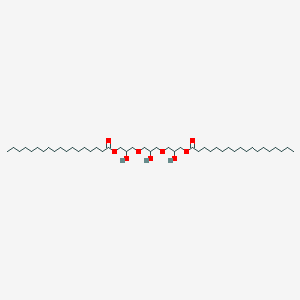
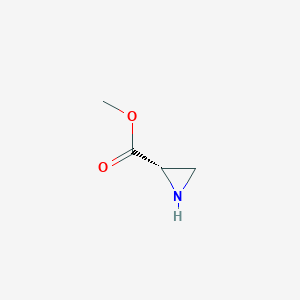
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

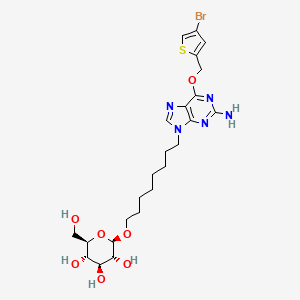
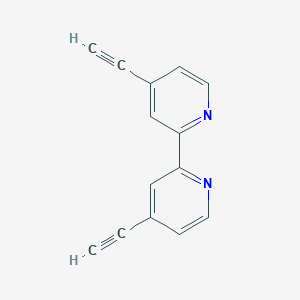
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)

